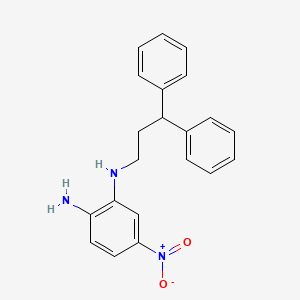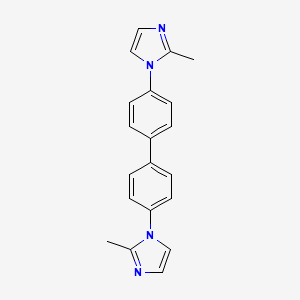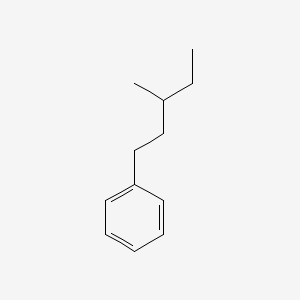
(3-Methylpentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpentyl)benzene, also known as 3-methyl-1-phenylpentane, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a 3-methylpentyl group is attached to the benzene ring. This compound is part of the alkylbenzene family and is characterized by its aromatic properties and hydrophobic nature .
準備方法
Synthetic Routes and Reaction Conditions
(3-Methylpentyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methylpentyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
(3-Methylpentyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (the carbon atom directly attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
科学的研究の応用
作用機序
The mechanism of action of (3-Methylpentyl)benzene primarily involves its interactions with other molecules through hydrophobic and aromatic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylpentyl)benzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler alkylbenzenes. The presence of the 3-methylpentyl group affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other alkylbenzenes may not be as effective .
特性
CAS番号 |
54410-69-4 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
3-methylpentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChIキー |
PVXCNEZDIJHZQB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
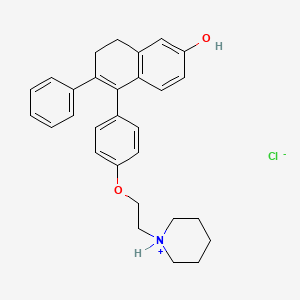
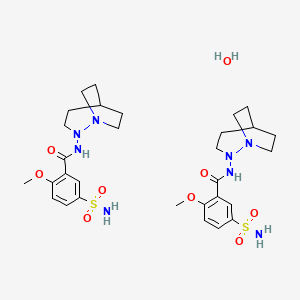
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
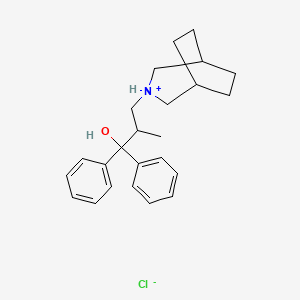
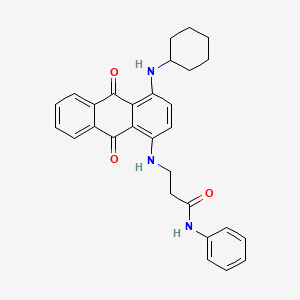


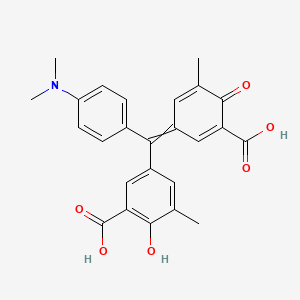
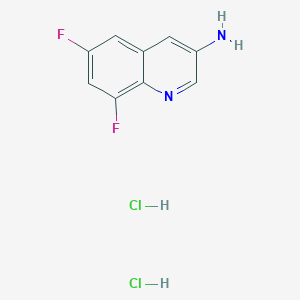
![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
